4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as MI-773, is a small molecule inhibitor that has been developed as a potential cancer therapeutic agent. It has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials.
Applications De Recherche Scientifique
4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the MDM2 protein, which plays a critical role in regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to be effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, thereby reducing its activity. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one binds to the MDM2 protein and prevents it from binding to p53, leading to an increase in p53 activity. This increase in p53 activity can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a selective inhibitory effect on MDM2, with minimal effect on other proteins. It has been found to induce an increase in p53 activity and downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells. 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its selectivity for MDM2, which makes it a suitable candidate for further research in cancer treatment. Its favorable pharmacokinetic profile also makes it a good candidate for preclinical and clinical trials. One limitation of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its potential for off-target effects, which may limit its effectiveness in certain cancer types.
Orientations Futures
There are several future directions for research on 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential area of research is the identification of biomarkers that can predict response to 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one in clinical trials. Overall, 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one shows promise as a potential cancer therapeutic agent, and further research is needed to fully understand its potential in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves several steps, starting with the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 3-bromo-1H-indole to form 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole. The final step involves the reaction of this intermediate with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one to form 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
Propriétés
Formule moléculaire |
C27H22N2O4 |
---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(4Z)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H22N2O4/c1-31-21-11-13-22(14-12-21)32-16-15-29-18-20(23-9-5-6-10-25(23)29)17-24-27(30)33-26(28-24)19-7-3-2-4-8-19/h2-14,17-18H,15-16H2,1H3/b24-17- |
Clé InChI |
SEUHQFIGYFDQFD-ULJHMMPZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.